Chemical Structure, Properties, and Synthetic Applications of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
Chemical Structure, Properties, and Synthetic Applications of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
In modern asymmetric synthesis and medicinal chemistry, the demand for robust, stereospecific electrophiles has driven the adoption of cyclic sulfamidates over traditional epoxides and aziridines. 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a highly versatile, chiral cyclic sulfamidate building block. Derived from 1-amino-2-propanol, this compound features a carboxybenzyl (Cbz) protected nitrogen and a highly reactive sulfate-equivalent leaving group.
This whitepaper provides a comprehensive mechanistic analysis of its synthesis, physicochemical properties, and its regioselective ring-opening reactivity. By understanding the causality behind its molecular behavior, researchers can leverage this scaffold to synthesize complex peptidomimetics, chiral vicinal diamines, and active pharmaceutical ingredients (APIs) with absolute stereochemical fidelity[1][2].
Chemical Structure and Physicochemical Properties
The architecture of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is defined by a five-membered heterocyclic ring containing adjacent oxygen, sulfur, and nitrogen atoms. The sulfur atom exists in a highly oxidized S(VI) state (a sulfone), which imparts immense electron-withdrawing character, activating the adjacent C5 carbon for nucleophilic attack[3]. The Cbz group at the N3 position serves a dual purpose: it prevents unwanted N-alkylation during downstream reactions and further increases the electrophilicity of the ring system[4].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide |
| CAS Number | 1850305-43-9 (Racemic)[5] 1489246-88-9 ((S)-enantiomer)[6] |
| Molecular Formula | C11H13NO5S[5] |
| Molecular Weight | 271.29 g/mol [5] |
| Core Structure | 1,2,3-oxathiazolidine 2,2-dioxide |
| Protecting Group | Carboxybenzyl (Cbz) at N3 |
| Substitution | Methyl group (-CH3) at C5 |
| Purity Standards | ≥97% (Typical commercial grade)[5] |
| Storage Conditions | Cold-chain (2-8°C), moisture-sensitive[6] |
Mechanistic Synthesis Workflow
The preparation of cyclic sulfamidates requires a precise, two-step sequence to avoid the formation of acyclic byproducts or the degradation of the protecting group[1][2].
Stepwise synthesis of the cyclic sulfamidate from Cbz-protected 1-amino-2-propanol.
Causality in Synthetic Design:
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Thionyl Chloride (SOCl2) Addition: The initial reaction utilizes SOCl2 to form a cyclic sulfamidite (containing an S=O bond rather than SO2). The reaction must be performed at cryogenic temperatures (-78 °C) because the intermediate is highly sensitive to oligomerization. Triethylamine (Et3N) is used to scavenge the HCl byproduct, which would otherwise cleave the Cbz group or open the newly formed ring[1].
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Ruthenium-Catalyzed Oxidation: Thionyl chloride cannot directly yield the S(VI) sulfamidate. A secondary oxidation using sodium periodate (NaIO4) and a catalytic amount of ruthenium(III) chloride (RuCl3) is required. The biphasic acetonitrile/water solvent system is critical here: it dissolves both the organic sulfamidite and the inorganic NaIO4, allowing the highly active RuO4 catalytic species to function at the solvent interface without over-oxidizing the substrate[2].
Reactivity and Regioselective Ring-Opening
The defining feature of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is its behavior as a highly regioselective electrophile. When exposed to nucleophiles (e.g., azides, amines, thiolates, or organometallics), attack occurs almost exclusively at the C5 position (the carbon bearing the methyl group and attached to the oxygen)[3][4].
Why C5 over C4?
Despite C5 being a secondary carbon (which is typically more sterically hindered than the primary C4 carbon), the regioselectivity is governed by electronic factors. The C5–O bond is significantly weaker than the C4–N bond. Furthermore, the resulting acyclic sulfamate leaving group (-OSO2NHCbz) is exceptionally stable, effectively acting as an intramolecular triflate. The nucleophilic attack proceeds via a strict S_N2 mechanism , resulting in complete inversion of stereochemistry at C5[3].
Regioselective SN2 ring-opening and hydrolysis yielding chiral beta-substituted amines.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of the Cyclic Sulfamidate
Objective: Convert Cbz-1-amino-2-propanol to the target cyclic sulfamidate.
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Sulfamidite Formation:
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Dissolve 1.0 eq of Cbz-protected 1-amino-2-propanol and 2.5 eq of anhydrous triethylamine in dry CH2Cl2 under an inert argon atmosphere.
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Cool the system to -78 °C. Dropwise, add 1.2 eq of SOCl2.
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Causality: Slow addition prevents localized thermal spikes that lead to acyclic polymerization.
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Stir for 30 minutes, then warm to 0 °C. Quench with ice water, extract with CH2Cl2, and concentrate the organic layer.
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Oxidation to Sulfamidate:
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Dissolve the crude sulfamidite in a 1:1 mixture of CH3CN and H2O. Cool to 0 °C.
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Add 0.05 eq of RuCl3 followed by 1.5 eq of NaIO4. The solution will turn dark brown/black, indicating the formation of active RuO4.
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Self-Validation Step: Monitor the reaction via TLC (Thin Layer Chromatography). The sulfamidate product will exhibit a lower Rf value than the sulfamidite. Furthermore, IR spectroscopy will show the disappearance of the S=O stretch (~1150 cm⁻¹) and the appearance of strong SO2 asymmetric and symmetric stretches (~1380 and ~1180 cm⁻¹).
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Workup: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization or flash chromatography.
Protocol 2: Regioselective Ring-Opening with Sodium Azide
Objective: Generate a chiral β-azido amine precursor.
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Nucleophilic Attack:
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Dissolve 1.0 eq of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide in anhydrous N,N-Dimethylformamide (DMF).
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Add 1.5 eq of NaN3. Stir the mixture at 50 °C for 4-6 hours.
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Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, maximizing the S_N2 reaction rate at C5.
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Hydrolysis of the Sulfamate Intermediate:
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Concentrate the DMF under reduced pressure. The resulting residue is the acyclic sodium sulfamate salt.
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Self-Validation Step: The intermediate salt is highly water-soluble. Do not attempt organic extraction yet.
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Dissolve the residue in a 1:1 mixture of diethyl ether and 20% aqueous H2SO4. Stir vigorously at room temperature for 12 hours to hydrolyze the O-SO3 bond.
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Isolation:
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Neutralize the aqueous layer carefully with saturated NaHCO3.
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Extract the resulting free Cbz-protected β-azido amine into ethyl acetate. Dry and concentrate for downstream reduction to a vicinal diamine.
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References
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Sigma-Aldrich. "3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Product Information." Sigma-Aldrich Catalog. URL: ]">https://www.sigmaaldrich.com
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BLDpharm. "(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide." BLDpharm Chemical Catalog. URL: ]">https://www.bldpharm.com[6]
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CymitQuimica. "3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide - Chemical Properties." CymitQuimica Catalog. URL: ]">https://www.cymitquimica.com[5]
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MDPI. "Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols." Molecules. URL: ]">https://www.mdpi.com[1]
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ACS Publications. "Concise Preparation of a Stable Cyclic Sulfamidate Intermediate in the Synthesis of a Enantiopure Chiral Active Diamine Derivative." Organic Process Research & Development. URL: ]">https://pubs.acs.org[2]
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ACS Publications. "Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates." The Journal of Organic Chemistry. URL: ]">https://pubs.acs.org[3]
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ACS Publications. "Aziridines from Intramolecular Alkene Aziridination of Sulfamates: Reactivity toward Carbon Nucleophiles." The Journal of Organic Chemistry. URL: ]">https://pubs.acs.org[4]
